3-Chloro-4-(dimethylamino)aniline

Descripción general

Descripción

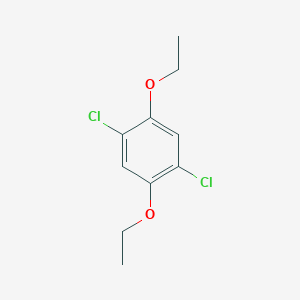

“3-Chloro-4-(dimethylamino)aniline” is a chemical compound with the molecular formula C8H11ClN2. It has a molecular weight of 170.64 g/mol . This compound is also known by other names such as 2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine and 2-Chloro-N1,N1-dimethylbenzene-1,4-diamine .

Molecular Structure Analysis

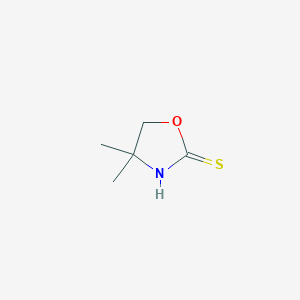

The molecular structure of “3-Chloro-4-(dimethylamino)aniline” consists of a benzene ring with a chlorine atom and an amino group attached to it . The InChI representation of the molecule is InChI=1S/C8H11ClN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “3-Chloro-4-(dimethylamino)aniline” are not available, it’s worth noting that anilines, in general, are weakly basic and reactive toward electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4-(dimethylamino)aniline” include a molecular weight of 170.64 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The compound also has a Topological Polar Surface Area of 29.3 Ų .

Aplicaciones Científicas De Investigación

Organic Synthesis : Tripathi et al. (2017) investigated the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, revealing the formation of different compounds based on the timing of base addition, which is relevant to organic synthesis processes (Tripathi et al., 2017).

Spectroscopy : Pathak et al. (2010) conducted a study on the molecular structure and vibrational spectroscopy of 4-chloro-4′dimethylamino-benzylidene aniline, providing insights into its geometry and electronic properties through density functional theory (DFT) methods (Pathak et al., 2010).

Nonlinear Optical Materials : Leela et al. (2009) synthesized an organic nonlinear optical material, 4-chloro-4'dimethylamino-benzylidene aniline, and explored its spectral, thermal, and optical properties. This research highlights its potential in nonlinear optics applications (Leela et al., 2009).

Medicinal Chemistry : Shie et al. (2005) discovered potent anilide inhibitors against the severe acute respiratory syndrome 3CL protease, including one derived from 2-chloro-4-nitroaniline, l-phenylalanine, and 4-(dimethylamino)benzoic acid, underlining its importance in drug discovery for viral infections (Shie et al., 2005).

Electronic Properties : Zhang et al. (2012) examined the intramolecular transport of charge carriers in a methyl-capped aniline trimer, which is crucial for understanding the electronic properties of aniline-based materials (Zhang et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-Chloro-4-(dimethylamino)aniline, also known as 2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine, is primarily involved in the synthesis of antidepressant molecules . It is suggested that the compound interacts with the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

The compound’s interaction with its targets results in changes in the neurotransmitter systems. Specifically, it is involved in the improper release of monoamine neurotransmitters, contributing to the malfunction of noradrenergic, dopaminergic, and serotonergic systems .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may have a relatively stable and readily prepared profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of antidepressant molecules . It contributes to the development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function .

Action Environment

The action, efficacy, and stability of 3-Chloro-4-(dimethylamino)aniline are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQHNJUMJKWREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064107 | |

| Record name | 3-Chloro-4-(dimethylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(dimethylamino)aniline | |

CAS RN |

6085-59-2 | |

| Record name | 2-Chloro-N1,N1-dimethyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6085-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-4-(dimethylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188958.png)

![1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B188959.png)

![1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188960.png)

![Propanedinitrile, [(4-methylphenyl)hydrazono]-](/img/structure/B188971.png)

![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)